molecular formula C18H13BrN4O B11486962 6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide

6-(4-Bromophenyl)-2-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine 4-oxide

Cat. No.: B11486962
M. Wt: 381.2 g/mol
InChI Key: GONBAOTUWBVHHS-UHFFFAOYSA-N
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Description

6-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)IMIDAZO[1,2-B][1,2,4]TRIAZIN-4-IUM-4-OLATE is a complex organic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)IMIDAZO[1,2-B][1,2,4]TRIAZIN-4-IUM-4-OLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[1,2-b][1,2,4]triazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-bromophenyl and 4-methylphenyl groups: These groups can be introduced via nucleophilic substitution reactions using corresponding brominated and methylated aromatic compounds.

    Final cyclization and purification: The final product is obtained through cyclization reactions followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the imidazo[1,2-b][1,2,4]triazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under conditions like heating or using a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes due to its potential bioactivity.

    Medicine: Potential use as a therapeutic agent, particularly in the treatment of diseases where imidazo[1,2-b][1,2,4]triazine derivatives have shown efficacy.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)IMIDAZO[1,2-B][1,2,4]TRIAZIN-4-IUM-4-OLATE would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-BROMOPHENYL)-2-PHENYLIMIDAZO[1,2-B][1,2,4]TRIAZIN-4-IUM-4-OLATE
  • 6-(4-METHYLPHENYL)-2-PHENYLIMIDAZO[1,2-B][1,2,4]TRIAZIN-4-IUM-4-OLATE
  • 6-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)IMIDAZO[1,2-B][1,2,4]TRIAZIN-4-IUM-4-OLATE

Uniqueness

The uniqueness of 6-(4-BROMOPHENYL)-2-(4-METHYLPHENYL)IMIDAZO[1,2-B][1,2,4]TRIAZIN-4-IUM-4-OLATE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methyl groups may confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C18H13BrN4O

Molecular Weight

381.2 g/mol

IUPAC Name

6-(4-bromophenyl)-2-(4-methylphenyl)-4-oxidoimidazo[1,2-b][1,2,4]triazin-4-ium

InChI

InChI=1S/C18H13BrN4O/c1-12-2-4-14(5-3-12)17-11-23(24)18-20-16(10-22(18)21-17)13-6-8-15(19)9-7-13/h2-11H,1H3

InChI Key

GONBAOTUWBVHHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=C(N=C3[N+](=C2)[O-])C4=CC=C(C=C4)Br

Origin of Product

United States

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